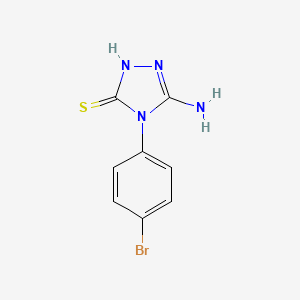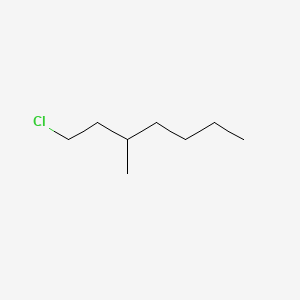
Heptane, 1-chloro-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptane, 1-chloro-3-methyl- is an organic compound with the molecular formula C8H17Cl. It is a derivative of heptane, where a chlorine atom is substituted at the first carbon and a methyl group is substituted at the third carbon. This compound is part of the alkyl halides family, which are known for their reactivity and usefulness in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
Heptane, 1-chloro-3-methyl- can be synthesized through the chlorination of 3-methylheptane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution reaction. The reaction conditions include maintaining a controlled temperature and ensuring the presence of a suitable solvent to dissolve the reactants.
Industrial Production Methods
In an industrial setting, the production of heptane, 1-chloro-3-methyl- involves large-scale chlorination processes. These processes are carried out in reactors equipped with UV light sources or radical initiators to ensure efficient chlorination. The product is then purified through distillation or other separation techniques to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
Heptane, 1-chloro-3-methyl- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Elimination Reactions: It can undergo elimination reactions to form alkenes, particularly when treated with strong bases.
Oxidation and Reduction: While less common, it can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and ammonia (NH3). The reactions are typically carried out in polar solvents like water or alcohols.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used, often in alcoholic solvents.
Oxidation and Reduction: These reactions may involve reagents like potassium permanganate (KMnO4) for oxidation or lithium aluminum hydride (LiAlH4) for reduction.
Major Products
Substitution: Products include alcohols, ethers, and amines depending on the nucleophile used.
Elimination: The major product is 3-methylheptene.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
科学的研究の応用
Heptane, 1-chloro-3-methyl- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: It can be used in studies involving the interaction of alkyl halides with biological molecules, providing insights into their potential biological activity.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals or therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
作用機序
The mechanism of action of heptane, 1-chloro-3-methyl- in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the substitution or elimination processes. The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
Heptane, 1-chloro-3-methyl- can be compared with other similar compounds such as:
3-Chloro-3-methylheptane: Similar in structure but with the chlorine atom at the third carbon.
1-Chloroheptane: Lacks the methyl group at the third carbon.
3-Methylheptane: Lacks the chlorine atom.
The uniqueness of heptane, 1-chloro-3-methyl- lies in its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo.
特性
CAS番号 |
128399-57-5 |
|---|---|
分子式 |
C8H17Cl |
分子量 |
148.67 g/mol |
IUPAC名 |
1-chloro-3-methylheptane |
InChI |
InChI=1S/C8H17Cl/c1-3-4-5-8(2)6-7-9/h8H,3-7H2,1-2H3 |
InChIキー |
AGDXAUBGPYHIEH-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


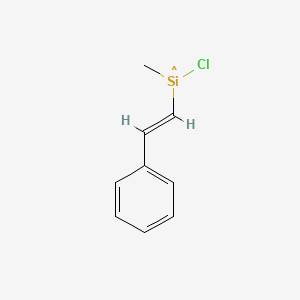
![4-[4-(Propan-2-yl)benzyl]phenol](/img/structure/B14744550.png)
![2,6,7-Trioxa-1-phosphabicyclo[2.2.1]heptane](/img/structure/B14744551.png)

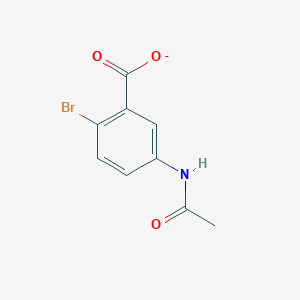
![N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]benzamide](/img/structure/B14744571.png)
![3,9-Di(prop-1-en-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14744579.png)
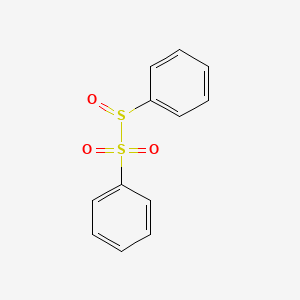
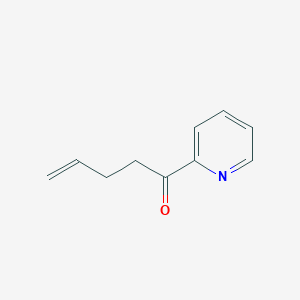
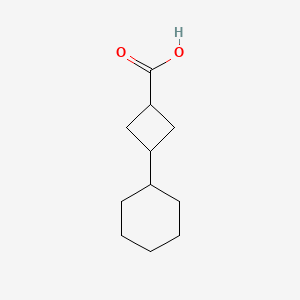
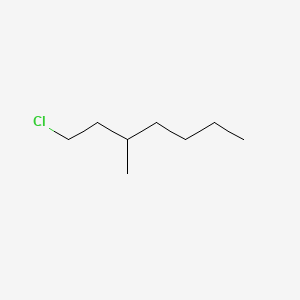

![6,8-Dimethyl-1-nitro-7h-benzo[7]annulen-7-one](/img/structure/B14744615.png)
